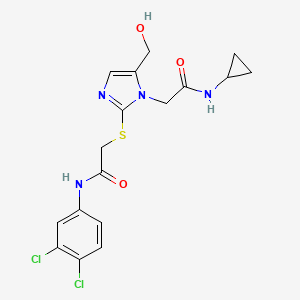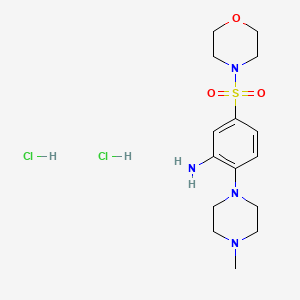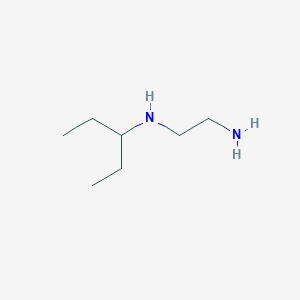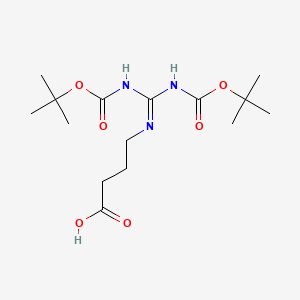
4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, commonly known as Boc-GABA, is a synthetic amino acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-GABA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds
Electrophilic Building Blocks for EPC Synthesis : The study by Zimmermann and Seebach (1987) explores the synthesis of novel electrophilic building blocks for creating enantiomerically pure compounds (EPCs). This includes the treatment of 2-(tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones with N-bromosuccinimide, yielding products useful for converting into chiral derivatives of pyruvic acid or 3-oxo-butanoic and -pentanoic acid. This process highlights the compound's role in synthesizing complex organic structures (Zimmermann & Seebach, 1987).
Development of Biodegradable Polymers
Biocompatible Polymers from Dihydroxybutyric Acid : Research by Tsai, Wang, and Darensbourg (2016) demonstrates the production of biocompatible polymers from (S)-3,4-Dihydroxybutyric acid, a compound related to 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid, through copolymerization with carbon dioxide. This study underscores the potential of such compounds in creating environmentally friendly materials with applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Efficient Catalytic Reactions
N-tert-Butoxycarbonylation of Amines : The work by Heydari et al. (2007) highlights the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate. This process is significant for the chemoselective production of N-Boc derivatives, showing the compound's utility in facilitating clean and efficient synthetic pathways (Heydari et al., 2007).
Advanced Material Science Applications
Sensing and Detection Technologies : A study on the terbium metal-organic framework (MOF) associated with 4-(pyridin-3-yloxy)-phthalic acid and oxalic acid by Zhan et al. (2019) illustrates the potential of derivatives of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid in developing sensitive and recyclable sensors for detecting ions like Al3+ and CO32-. This research indicates the compound's applicability in creating advanced sensing materials for environmental monitoring and analytical chemistry (Zhan et al., 2019).
Propiedades
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVHNZVHLYSEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
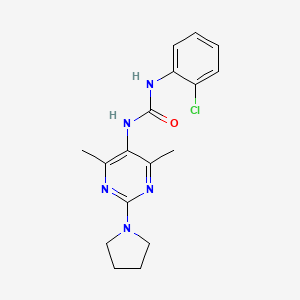


![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)
![N-benzyl-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2842553.png)
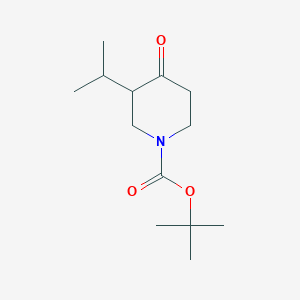
![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)
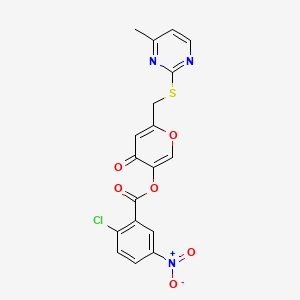
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2842561.png)
